Methyl 6-(4-formylphenyl)nicotinate
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Overview
Description
Methyl 6-(4-formylphenyl)nicotinate is an organic compound with the molecular formula C14H11NO3 It is a derivative of nicotinic acid and features a formyl group attached to a phenyl ring, which is further connected to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-formylphenyl)nicotinate typically involves multiple steps. One common method starts with 6-methyl nicotinate as the raw material. The process involves the following steps :
Bromination: 6-methyl nicotinate is reacted with bromine and sodium acetate in glacial acetic acid to form 6-tribromomethyl nicotinate.
Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite aqueous solution to remove one bromine atom, yielding 6-dibromomethyl nicotinate.
Formylation: Finally, the 6-dibromomethyl nicotinate is reacted with morpholine to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves maintaining specific reaction conditions such as temperature, pH, and solvent concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-formylphenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: 6-(4-carboxyphenyl)nicotinate.
Reduction: 6-(4-hydroxymethylphenyl)nicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(4-formylphenyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 6-(4-formylphenyl)nicotinate is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activities and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily for its vasodilatory properties.
6-methyl nicotinate: A precursor in the synthesis of Methyl 6-(4-formylphenyl)nicotinate.
6-formyl nicotinate: Another derivative of nicotinic acid with a formyl group attached directly to the nicotinate moiety.
Uniqueness
This compound is unique due to the presence of both a formyl group and a phenyl ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H11NO3 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 6-(4-formylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)12-6-7-13(15-8-12)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
InChI Key |
MUKWGTOCRMSYLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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